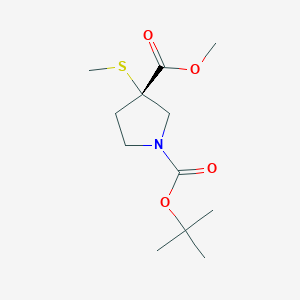
(S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate is a chiral compound with a pyrrolidine ring structure. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative.
Protection of Functional Groups: tert-Butyl and methyl ester groups are introduced to protect the carboxylate functionalities.
Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate involves its interaction with various molecular targets. The methylthio group can participate in nucleophilic and electrophilic reactions, while the ester groups can undergo hydrolysis or transesterification. The pyrrolidine ring provides structural rigidity and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
- (trans)-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate
Uniqueness
(S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and chiral center, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H21NO4S |
|---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S)-3-methylsulfanylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H21NO4S/c1-11(2,3)17-10(15)13-7-6-12(8-13,18-5)9(14)16-4/h6-8H2,1-5H3/t12-/m0/s1 |
InChI Key |
JYEQYRQVEYTWAT-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@](C1)(C(=O)OC)SC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Oxan-2-yl)methyl]hydrazine](/img/structure/B11755103.png)
![3-Formyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11755104.png)
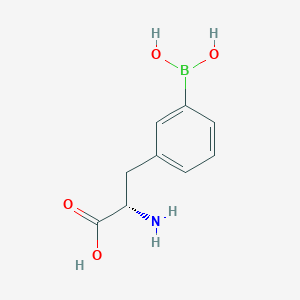
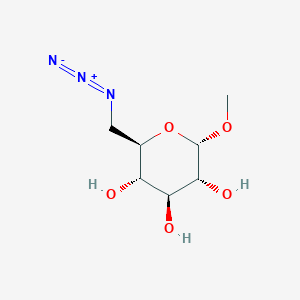
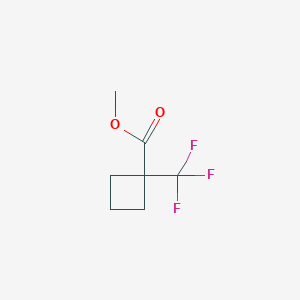
![[2-(Acetyloxy)-3-carboxypropyl]trimethylazanium](/img/structure/B11755120.png)
![(2R,3S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B11755128.png)
![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid](/img/structure/B11755137.png)

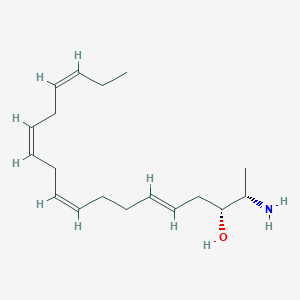
![4-[(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11755158.png)
![3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B11755165.png)
![1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11755168.png)
![1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11755171.png)
